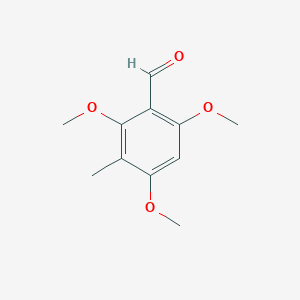

2,4,6-Trimethoxy-3-methylbenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. The parent compound, benzaldehyde (B42025), serves as the fundamental structure. These compounds are notable for the reactivity of both the carbonyl group and the aromatic ring.

Significance of Methoxy (B1213986) Substituents in Aromatic Systems

Methoxy groups (-OCH₃) are powerful modulators of a molecule's chemical properties due to their dual electronic effects. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) through the sigma bond, which decreases the electron density of the ring. chemicalbook.comontosight.ai

Overview of Current Research Trajectories for 2,4,6-Trimethoxy-3-methylbenzaldehyde

While this compound is a known compound available commercially for research purposes, its specific applications are not as widely documented in scientific literature as those of some of its structural isomers, such as 2,4,6-trimethoxybenzaldehyde (B41885). carlroth.com

Generally, polysubstituted benzaldehydes with electron-rich aromatic rings serve as valuable intermediates in organic synthesis. Research involving such compounds often focuses on their utility as building blocks for more complex molecules. For instance, aldehydes are common precursors for the synthesis of chalcones, Schiff bases, and various heterocyclic systems through condensation reactions. Isomers of the title compound, such as 2,3,4-trimethoxy-6-methylbenzaldehyde, have been investigated for potential applications in pharmaceuticals and materials science, serving as precursors for molecules with antimicrobial or antioxidant properties. ontosight.ai Given its structure, this compound could theoretically be explored in similar synthetic pathways, although specific published studies detailing these trajectories are limited.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-10(14-3)8(6-12)11(7)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWFFKWMKJCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452155 | |

| Record name | 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81574-58-5 | |

| Record name | 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations

Established Synthetic Pathways for 2,4,6-Trimethoxy-3-methylbenzaldehyde

The most logical and established route to this compound involves the formylation of a pre-functionalized aromatic precursor, specifically 2-methyl-1,3,5-trimethoxybenzene. Given the electron-rich nature of this substrate, due to the activating effects of the three methoxy (B1213986) groups, the Vilsmeier-Haack reaction is the premier method for introducing the aldehyde functionality with high regioselectivity and efficiency. cambridge.orgorganic-chemistry.orgyoutube.com

The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphoryl chloride (POCl₃), to generate an electrophilic chloroiminium species known as the Vilsmeier reagent. youtube.comjk-sci.com This reagent is a mild electrophile capable of reacting with highly activated aromatic rings. youtube.com

A typical protocol, adapted from the successful synthesis of the closely related 2,4,6-trimethoxybenzaldehyde (B41885), would involve the slow addition of phosphoryl chloride to a solution of the precursor, 2-methyl-1,3,5-trimethoxybenzene, in DMF under a nitrogen atmosphere and cooled conditions. chemicalbook.com The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions. Following the formation of the Vilsmeier reagent and its reaction with the aromatic ring, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Below is a table summarizing the likely reaction conditions for this transformation.

| Parameter | Condition | Purpose |

| Precursor | 2-methyl-1,3,5-trimethoxybenzene | The aromatic substrate to be formylated. |

| Reagents | N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃) | Formation of the Vilsmeier reagent. |

| Solvent | N,N-Dimethylformamide (DMF) | Acts as both a reagent and a solvent. |

| Temperature | -5 to 0 °C | To control the exothermic reaction and minimize by-product formation. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent reactions with atmospheric moisture. |

| Workup | Poured onto crushed ice, neutralized with base (e.g., Na₂CO₃) | To hydrolyze the intermediate iminium salt to the aldehyde and neutralize excess acid. |

The critical starting material for the established pathway is 2-methyl-1,3,5-trimethoxybenzene . The synthesis of this precursor itself requires a multi-step process, typically starting from simpler, commercially available phenols. A plausible route begins with the exhaustive methylation of 2-methylphloroglucinol (2-methyl-1,3,5-trihydroxybenzene). Using a strong base and a methylating agent like dimethyl sulfate or methyl iodide would convert the three hydroxyl groups to methoxy ethers, yielding the desired precursor.

The intermediate in the Vilsmeier-Haack reaction is an aryl iminium salt, which is formed after the aromatic ring attacks the electrophilic Vilsmeier reagent. This intermediate is generally not isolated and is directly hydrolyzed to the final benzaldehyde (B42025) product upon the addition of water. jk-sci.com

High yields in Vilsmeier-Haack formylations of activated systems are common. For the analogous synthesis of 2,4,6-trimethoxybenzaldehyde from 1,3,5-trimethoxybenzene, a yield of 98% has been reported, suggesting that the proposed synthesis of the target molecule would also be highly efficient. chemicalbook.com

Key optimization factors include:

Stoichiometry: Precise control over the molar ratios of the aromatic substrate, DMF, and POCl₃ is essential. An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

Temperature Control: As the reaction is exothermic, maintaining a consistently low temperature during reagent addition is critical for achieving high selectivity and yield.

Purity of Reagents: The use of anhydrous solvents and high-purity reagents is important to prevent premature quenching of the highly reactive Vilsmeier reagent and other side reactions.

For scalability, effective heat dissipation becomes the primary challenge. On a larger scale, careful control of the addition rate of phosphoryl chloride and the use of efficient cooling systems are necessary to manage the reaction exotherm. The straightforward workup procedure, involving quenching and filtration of the product, lends itself well to large-scale industrial production.

Strategic Approaches to Aryl Methylation and Formylation

The synthesis of this compound is fundamentally a problem of regioselective aryl methylation and formylation. The order of these two key steps is a primary strategic consideration.

Formylation of a Methylated Arene (Methylate-then-Formylate): This is the strategy outlined in the established pathway above. It leverages the directing effects of the existing methoxy and methyl groups on the precursor ring to guide the incoming formyl group to the desired position. For an electron-rich system like 2-methyl-1,3,5-trimethoxybenzene, the Vilsmeier-Haack reaction is ideal due to its mildness and high selectivity for the most activated, sterically accessible position. cambridge.org

Methylation of a Formylated Arene (Formylate-then-Methylate): An alternative strategy would be to first synthesize 2,4,6-trimethoxybenzaldehyde and then introduce the methyl group at the 3-position. This would likely require an ortho-directed metallation strategy. The aldehyde group could potentially act as a directing group, facilitating lithiation at the adjacent position, followed by quenching with an electrophilic methyl source (e.g., methyl iodide). However, this approach can be complicated by the reactivity of the aldehyde group towards organolithium reagents.

Common Formylation and Methylation Techniques:

| Reaction Type | Description | Applicability |

| Formylation | ||

| Vilsmeier-Haack Reaction | Formylation of electron-rich arenes using DMF/POCl₃. organic-chemistry.org | Highly suitable for the trimethoxybenzene system. |

| Gattermann Reaction | Formylation using hydrogen cyanide and a Lewis acid catalyst. | A classic method, but often requires harsher conditions and toxic reagents compared to Vilsmeier-Haack. |

| Rieche Formylation | Formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄. google.com | Effective for many aromatic compounds, offering another potential route. |

| Methylation | ||

| Friedel-Crafts Alkylation | Introduction of a methyl group using a methyl halide and a Lewis acid. | Prone to over-alkylation and poor regioselectivity on highly activated rings. |

| Directed ortho-Metallation | Deprotonation at a specific site directed by a functional group, followed by reaction with a methyl electrophile. | A powerful tool for regiocontrol, potentially applicable in a "formylate-then-methylate" strategy. |

| Transition Metal Cross-Coupling | Coupling of an aryl halide or triflate with a methyl-organometallic reagent (e.g., Suzuki, Negishi coupling). | Requires prior installation of a handle (halide/triflate) on the ring. |

Novel Synthetic Routes and Mechanistic Insights

Recent advances in organic synthesis offer novel pathways for the construction of polysubstituted benzaldehydes. While not yet established for this specific target molecule, these methods represent the cutting edge of synthetic strategy.

One innovative approach involves tandem or one-pot reactions that minimize intermediate purification steps, thereby improving efficiency. chemicalbook.com Such procedures could involve the in situ generation of a reactive organometallic species followed by formylation, or the use of a latent aldehyde group that is unmasked only after other ring substitutions have been performed.

Photoredox catalysis is also emerging as a powerful tool for C-H functionalization. A hypothetical novel route could involve the direct, light-mediated C-H formylation or methylation of a suitable precursor, avoiding the need for pre-functionalized starting materials and offering a more atom-economical synthesis.

Mechanistic Insights: The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻ . The mechanism involves:

Nucleophilic attack by the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃.

Elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

An electrophilic aromatic substitution reaction where the electron-rich benzene (B151609) ring of the precursor attacks the carbon atom of the Vilsmeier reagent.

Aromatization via deprotonation to form a stable iminium salt intermediate.

Hydrolysis of the iminium salt during aqueous workup to liberate the final aldehyde product. youtube.com

Understanding this mechanism is key to controlling the reaction and optimizing conditions for the synthesis of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group IdentificationNo specific infrared (IR) or Raman spectroscopy data for 2,4,6-Trimethoxy-3-methylbenzaldehyde has been found. This information is key to identifying the characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the C-O stretches of the methoxy (B1213986) groups.

Until experimental spectroscopic data for this compound is generated and published in peer-reviewed scientific literature or deposited in accessible chemical databases, the creation of a detailed and accurate article as requested is not feasible.

Despite a comprehensive search for scientific literature, detailed experimental data for the specific chemical compound This compound is not available in the public domain. Consequently, the requested article focusing on its advanced spectroscopic and crystallographic characterization cannot be generated.

Extensive searches were conducted to find data pertaining to the Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction (SC-XRD) of this compound. These searches, however, consistently yielded information for the closely related but structurally distinct compound, 2,4,6-Trimethoxybenzaldehyde (B41885) , as well as other isomers.

The available information for these related compounds cannot be substituted to describe this compound, as the addition of a methyl group at the 3-position of the benzene (B151609) ring would significantly alter its spectroscopic and crystallographic properties.

Therefore, without access to primary research data from the synthesis and characterization of this compound, it is not possible to provide the scientifically accurate and detailed article as requested in the prompt.

Chemical Transformations and Derivatization Studies

Reactivity of the Aldehyde Functional Group

The aldehyde group is the most prominent site for chemical reactions in 2,4,6-Trimethoxy-3-methylbenzaldehyde. Its electrophilic carbonyl carbon readily participates in nucleophilic addition and condensation reactions.

The aldehyde functionality of this compound is capable of undergoing base-catalyzed aldol-type condensation reactions with active methylene compounds. A notable example is its reaction with substituted acetophenones to form chalcones, which are precursors to flavonoids and other biologically active compounds.

In a specific study, this compound was reacted with 1-(2,4,6-trimethoxyphenyl)ethan-1-one in a basic medium to yield a trimethoxy-substituted chalcone (B49325). This transformation underscores its utility as a building block for complex aromatic systems.

Table 1: Example of Aldol Condensation

| Aldehyde Reactant | Ketone Reactant | Product |

|---|---|---|

| This compound | 1-(2,4,6-trimethoxyphenyl)ethan-1-one | (E)-1,3-bis(2,4,6-trimethoxyphenyl)-3-(methyl)prop-2-en-1-one |

While specific studies detailing the oxidation and reduction of this compound are not extensively documented, the aldehyde group is expected to undergo standard transformations.

Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄), and Jones' reagent (CrO₃ in sulfuric acid). Milder, more selective methods like the Pinnick oxidation using sodium chlorite (NaClO₂) are also effective and would likely convert this compound to 2,4,6-Trimethoxy-3-methylbenzoic acid without affecting the methoxy (B1213986) or methyl groups.

Reduction: The aldehyde can be reduced to a primary alcohol, 2,4,6-Trimethoxy-3-methylbenzyl alcohol. Standard reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, making it ideal for this conversion. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) would also be an effective method.

The reaction of aldehydes with primary amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively, is a fundamental transformation in organic chemistry. iosrjournals.orggsconlinepress.com This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. researchgate.net

Although specific examples involving this compound are not detailed in the available literature, it is anticipated to react readily with primary amines (R-NH₂) to form the corresponding N-substituted imines and with hydrazine (H₂NNH₂) or its derivatives to yield hydrazones. libretexts.orgchemtube3d.comwikipedia.org Aromatic aldehydes, such as this one, typically form stable, crystalline Schiff bases due to conjugation with the benzene (B151609) ring. gsconlinepress.comresearchgate.net

Reactions Involving the Methoxy Substituents

The three methoxy groups on the benzene ring are generally stable. However, under forcing conditions, aryl methyl ethers can undergo cleavage to form phenols. The most common reagent used for this demethylation is boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. Treating this compound with BBr₃ would be expected to cleave one or more of the methoxy groups to yield the corresponding hydroxybenzaldehyde derivatives. The selectivity of this reaction can often be controlled by stoichiometry and reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The aromatic ring of this compound is heavily substituted, leaving only one hydrogen atom available for substitution at the C-5 position. The outcome of any potential aromatic substitution is dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The three methoxy groups and the methyl group are all electron-donating groups. They are strongly activating and ortho-, para-directing. The aldehyde group, in contrast, is an electron-withdrawing group and is deactivating and meta-directing.

The sole available position, C-5, is:

para to the C-2 methoxy group.

ortho to the C-4 methoxy group.

ortho to the C-6 methoxy group.

meta to the C-1 aldehyde group.

meta to the C-3 methyl group.

All the powerful activating groups (methoxy) strongly direct an incoming electrophile to the C-5 position. The deactivating aldehyde group also directs away from its own ortho and para positions, making the meta C-5 position the least deactivated site from its perspective. Therefore, it is predicted that electrophilic aromatic substitution, if it were to occur, would happen exclusively at the C-5 position.

Nucleophilic Aromatic Substitution: This type of reaction on an aromatic ring typically requires a strong electron-withdrawing group and a good leaving group (like a halide). The ring of this compound is electron-rich due to the multiple activating groups and lacks a suitable leaving group. Consequently, nucleophilic aromatic substitution is not a feasible reaction pathway under normal conditions.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The defined reactivity of this compound makes it a useful starting material for the synthesis of more elaborate molecules. Its most direct application is in the construction of chalcones, which are important intermediates in medicinal chemistry.

For instance, its use in the aldol condensation to create polysubstituted chalcones has been reported in the design and synthesis of potential anticancer agents. In this context, the 2,4,6-trimethoxy-3-methylphenyl moiety serves as a key structural component (Part B) of the target chalcone, which is then evaluated for its biological activity. This demonstrates the role of the title compound as a strategic building block for introducing a specific, highly-substituted aromatic ring into a larger molecular framework.

Design and Synthesis of Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry. The synthesis of novel chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. This compound has been successfully employed as the aldehyde component in the synthesis of a series of chalcone derivatives.

The synthesis of the starting aldehyde, this compound, can be achieved from 1,3,5-trimethoxybenzene. The process involves a Friedel-Crafts acylation to introduce an acetyl group, followed by further modifications and a Vilsmeier-Haack reaction to furnish the aldehyde group, affording the target compound in good yield. nih.gov For instance, one study reported the synthesis of this compound as a gray solid with a yield of 81%. nih.gov

The subsequent synthesis of chalcones is typically carried out by reacting this compound with various substituted acetophenones in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This condensation reaction leads to the formation of the characteristic α,β-unsaturated ketone moiety of the chalcone framework. The specific substituents on the acetophenone ring can be varied to create a library of chalcone derivatives with diverse electronic and steric properties.

A study focused on the design and synthesis of new chalcone derivatives for potential anticancer applications utilized this compound as a key starting material. nih.gov The general synthetic scheme involves the reaction of the aldehyde with different acetophenones to yield the target chalcones. The research highlighted the importance of the trimethoxyphenyl moiety in the biological activity of the resulting compounds. nih.gov

Table 1: Examples of Chalcone Derivatives Synthesized from this compound

| Chalcone Derivative | Acetophenone Reactant | Resulting Chalcone Structure |

|---|---|---|

| (E)-1-(Substituted-phenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one | Substituted Acetophenone | A chalcone with the 2,4,6-trimethoxy-3-methylphenyl group on one side of the enone moiety. |

| (E)-1-(4-Chlorophenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one | 4-Chloroacetophenone | A specific chalcone derivative with a 4-chlorophenyl group. |

Note: The table provides a generalized representation based on the synthetic strategy. Specific yields and detailed characterization for each derivative would be found in the cited literature.

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Reactions such as the Ugi and Passerini reactions are prominent examples of MCRs that often utilize an aldehyde as a key component. These reactions are valued for their high atom economy and efficiency in generating molecular diversity.

A thorough review of the scientific literature reveals no specific studies detailing the incorporation of this compound into multicomponent reactions. While the aldehyde functional group is, in principle, amenable to participation in such transformations, published research to date has not explored this specific application for this particular substituted benzaldehyde. Future research may investigate the reactivity of this compound in various MCRs to synthesize novel heterocyclic and acyclic compounds.

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a large class of molecules containing fused aromatic rings. The synthesis of functionalized PACs is an active area of research due to their applications in materials science and medicinal chemistry. Benzaldehyde derivatives can serve as precursors in various annulation and cyclization strategies to construct these complex ring systems.

Based on available scientific literature, there are no specific examples of this compound being used as a direct precursor for the synthesis of polycyclic aromatic compounds. Synthetic strategies for PACs often involve reactions like the Haworth synthesis, Pschorr cyclization, or palladium-catalyzed annulations, which can utilize various aromatic starting materials. However, the application of this compound in these or other related synthetic routes to PACs has not been reported.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically for the compound This compound are not publicly available. The level of detail required to populate the requested sections and subsections—including specific data for DFT calculations, HOMO-LUMO energies, molecular electrostatic potential maps, vibrational frequencies, reactivity indices, reaction mechanisms, and molecular dynamics simulations—has not been published in the accessible research domain.

Computational chemistry studies are highly specific to the molecule being investigated. Results such as optimized geometry, electronic properties, and predicted spectra are unique to the exact molecular structure. While methodologies and theoretical principles are general, the application and resulting data are particular to the compound of interest.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict outline provided without introducing hypothetical information or data from different, albeit structurally related, compounds, which would violate the explicit instructions of the request.

Computational Chemistry and Theoretical Modeling

Advanced Theoretical Photochemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for investigating the electronic excited states of molecules. rsc.orgsemanticscholar.orgresearchgate.net This method is instrumental in predicting optical properties, such as absorption and emission spectra, by calculating the transition energies and oscillator strengths between different electronic states. rsc.orguci.edu TD-DFT offers a favorable balance between computational cost and accuracy for many medium-sized organic molecules, making it a workhorse in computational electronic spectroscopy. semanticscholar.orgchemrxiv.org However, a specific application of TD-DFT to elucidate the excited-state properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde has not been reported in the reviewed literature.

Time-Dependent Hartree-Fock (TD-HF) Studies

The Time-Dependent Hartree-Fock (TD-HF) method serves as a foundational approach for studying the electronic response of molecules to time-dependent fields, providing insights into their excited states. arxiv.orgarxiv.org While it is a more approximate method compared to those that include electron correlation more extensively, TD-HF is a crucial component for understanding electron-hole interactions and can be a stepping stone to more advanced theories. aps.org Nevertheless, there are no specific TD-HF studies documented in the scientific literature that focus on this compound.

Multireference Methods for Complex Electronic Systems

For molecules with complex electronic structures, such as those with significant electron correlation or near-degeneracies between electronic states, multireference methods are often necessary for accurate predictions. These methods, which go beyond the single-determinant approximation of Hartree-Fock theory, are essential for describing certain photochemical reactions and excited state phenomena. The Multi-Configuration Time-Dependent Hartree-Fock (MCTDHF) method is one such advanced approach. researchgate.net At present, there is no evidence of the application of multireference methods to investigate the electronic structure of this compound.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods, which utilize computational models to predict the biological activity of chemical compounds based on their structure, are a cornerstone of modern drug discovery and toxicology. nih.gov These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, help in identifying potential therapeutic candidates and assessing their safety profiles. researchgate.net A search of the existing literature did not yield any studies that have applied in silico SAR prediction methodologies to this compound.

Applications in Advanced Research Fields

Research in Biological Activity and Pharmacological Relevance

The presence of methoxy (B1213986) and methyl functional groups on the benzaldehyde (B42025) scaffold suggests potential for biological activity. Researchers are exploring this compound and its derivatives as modulators of various cellular processes.

The transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC), is a significant biological target in various physiological processes. nih.gov The discovery of small molecules that can activate or inhibit these channels is a key area of research. nih.gov While high-throughput screening has identified activators for TMEM16A, such as the N-aroylaminothiazole, Eact, and the tetrazolylbenzamide, Fact, direct studies focusing on 2,4,6-Trimethoxy-3-methylbenzaldehyde as a modulator for this specific target are not yet prominent. nih.gov However, the ongoing search for new compounds that can selectively modify the gating mechanisms of channels like TMEM16A makes substituted benzaldehydes a class of molecules with potential interest for future investigation. nih.govnih.gov The characterization of how compounds bind to and affect the channel's pore function is crucial for designing selective drugs. nih.govnih.gov

Structurally related compounds have served as templates for the development of potent anticancer agents. A study focused on synthesizing a series of chalcone (B49325) derivatives using a similar scaffold, 1-(2,4,6-trimethoxyphenyl)butan-1-one, demonstrated significant inhibitory effects on tumor cells. nih.gov One particular derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (designated as B3), showed noteworthy potency against HeLa and MCF-7 cancer cell lines, with IC50 values of 3.204 µM and 3.849 µM, respectively. nih.gov This potency was over 10 times greater than the established anticancer drug 5-fluorouracil (B62378) in the same study. nih.gov Further investigation revealed that compound B3 could inhibit the proliferation and migration of tumor cells while promoting apoptosis. nih.gov Molecular docking studies suggested that its possible target is Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. nih.gov Benzaldehyde itself has been studied as a potential anticancer agent, with research indicating it can suppress metastasis and overcome treatment resistance in cancer models. nih.gov

Table 1: Anticancer Activity of Derivative B3

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 3.204 |

Data sourced from a study on chalcone derivatives based on a 2,4,6-trimethoxyphenyl scaffold. nih.gov

The broader class of substituted benzaldehydes has shown promise as antimicrobial agents. For instance, structural isomers like 3,4,5-trimethoxybenzaldehyde (B134019) exhibit inhibitory activity against Escherichia coli and Candida species. medchemexpress.com Other related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), have demonstrated antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This compound was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and was shown to target the bacterial cell membrane. nih.gov The investigation of various dihydropyrimidine (B8664642) derivatives, synthesized using aldehydes as a key component, has also revealed antibacterial activity against a panel of bacteria including Acinetobacter baumannii and S. aureus. nih.gov These findings for structurally related molecules suggest that this compound could be a candidate for similar broad-spectrum biological screening.

Utility in Materials Science and Polymer Chemistry

In the realm of materials science, aldehydes are crucial building blocks for creating advanced, functional polymers with highly ordered structures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tailorable functionalities. acs.org Aldehydes are among the most common linkers used in their synthesis, typically through condensation reactions with amines to form stable imine-based COFs. tcichemicals.com This approach allows for precise control over the material's properties, such as pore size and surface area. acs.org For example, terephthalaldehyde (B141574) and 2,5-dimethoxyterephthalaldehyde (B1268428) have been used to construct novel benzoxazole-linked COFs with good crystallinity and high specific surface areas. rsc.org

Drawing a parallel, this compound can be envisioned as a valuable monomer for COF synthesis. Its aldehyde group can participate in the framework-forming reactions, while the methoxy and methyl groups would decorate the pore walls. These functional groups can influence the resulting COF's properties, including its stability, porosity, and host-guest interactions, making it a candidate for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

The use of this compound as a precursor extends to the broader development of functional polymers beyond COFs. The aldehyde functionality is versatile and can be used in various polymerization reactions. By incorporating this specific aldehyde, polymers can be imbued with the chemical characteristics of its methoxy and methyl substituents. These functional groups can enhance the polymer's solubility, alter its thermal properties, or provide reactive sites for post-synthetic modification. researchgate.net This strategy is a key principle in designing polymers for targeted applications, where the precise chemical composition of the monomer units dictates the final material's performance in areas such as advanced composites, membranes, or electronic materials. acs.orgresearchgate.net

Role in Catalysis Research

The unique structural features of this compound, including its aldehyde functional group and the electron-donating methoxy groups on the benzene (B151609) ring, theoretically position it as a valuable precursor in the synthesis of complex molecules for catalysis. However, a review of current scientific literature indicates that its specific applications in catalysis research are not as extensively documented as those of some other benzaldehyde derivatives.

Ligand Design for Metal Complexes

The aldehyde group in this compound offers a reactive site for the synthesis of Schiff bases, which are a prominent class of ligands in coordination chemistry. The formation of a Schiff base through condensation with a primary amine introduces an imine (-C=N-) linkage, which can be a key coordination site for metal ions. The oxygen atoms of the methoxy groups could also potentially participate in metal coordination, although this is less common.

Precursor for Organocatalysts

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, utilizing small organic molecules to catalyze chemical reactions. Benzaldehyde derivatives can serve as foundational structures for the synthesis of various organocatalysts, including those based on chiral amines or amides. The aldehyde functionality can be transformed into other functional groups that are crucial for catalytic activity.

Despite the theoretical potential for this compound to be used as a starting material for the synthesis of novel organocatalysts, a thorough review of the scientific literature does not reveal any specific instances of its use for this purpose. The research in organocatalysis is vast and continues to expand, and while many substituted benzaldehydes have been explored, the application of this particular compound remains an area for potential future investigation.

Advanced Analytical Chemistry Applications

In the field of analytical chemistry, the precise and accurate determination of chemical compounds is paramount. High Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are two of the most powerful techniques for the separation, identification, and quantification of individual components in a mixture.

Method Development for High Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been developed for the analysis of 2,4,6-trimethoxybenzaldehyde (B41885). semanticscholar.org This method utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity, making it suitable for the separation of a wide range of compounds. semanticscholar.org

The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. semanticscholar.org The use of phosphoric acid helps to control the pH of the mobile phase and improve the peak shape of the analyte. For applications that require mass spectrometry (MS) detection, the phosphoric acid can be replaced with a volatile acid such as formic acid. semanticscholar.org This liquid chromatography method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. semanticscholar.org

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | MS-compatible with Formic Acid replacing Phosphoric Acid |

| Application | Analytical separation, Preparative isolation of impurities, Pharmacokinetics |

Applications in Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity.

The established HPLC method for 2,4,6-trimethoxybenzaldehyde is reported to be scalable for UPLC applications. semanticscholar.org The availability of columns with smaller 3 µm particles allows for faster separations, which is a key advantage of UPLC. semanticscholar.org While specific UPLC application notes for this compound are not detailed in the available literature, the scalability of the existing HPLC method indicates its direct applicability to UPLC systems for rapid and high-resolution analysis. This would be particularly beneficial in high-throughput screening or in complex mixture analysis where speed and separation efficiency are critical.

| Feature | Implication for UPLC Application |

|---|---|

| Scalability | The existing HPLC method can be readily adapted for UPLC systems. |

| Smaller Particle Columns | The use of 3 µm or smaller particle columns enables faster analysis times and higher efficiency. |

| Potential Applications | High-throughput screening, complex mixture analysis, rapid purity assessments. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,4,6-Trimethoxy-3-methylbenzaldehyde, and what are their critical reaction parameters?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde precursors with nucleophiles or coupling agents in ethanol or THF under acidic catalysis. For example, glacial acetic acid can promote condensation reactions with triazole derivatives, followed by solvent evaporation and recrystallization for purification . Critical parameters include reaction time (e.g., 4-hour reflux), solvent polarity, and stoichiometric ratios of reagents.

Q. How is the purity and structural integrity of this compound typically verified in academic research?

- Methodological Answer : Gas chromatography (GC) with area normalization is widely used for purity assessment, achieving >99% accuracy . Structural confirmation relies on NMR spectroscopy (e.g., resolving methoxy and methyl proton signals at δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively) and mass spectrometry for molecular ion validation .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent oxidation. Handle under inert atmospheres (e.g., N₂) due to sensitivity to moisture and light. Use fume hoods for synthesis steps involving volatile reagents, and employ PPE (gloves, goggles) to avoid skin/eye contact .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?

- Methodological Answer : Optimize stepwise protection/deprotection of methoxy groups using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions. Employ low-temperature (−20°C) conditions during aldehyde formation to minimize hydrolysis. Recrystallization in ethanol/water (1:3 v/v) enhances yield purity .

Q. How do the electronic and steric effects of methoxy and methyl substituents influence the reactivity of this compound in nucleophilic addition reactions compared to its analogs?

- Methodological Answer : Methoxy groups are electron-donating, increasing the electrophilicity of the aldehyde carbonyl. Steric hindrance from the 3-methyl group slows nucleophilic attack at the ortho position. Comparative studies with 2,4,6-trifluorobenzaldehyde show 10–15% lower reaction rates due to reduced steric bulk in the latter .

Q. In cases of contradictory spectroscopic data (e.g., NMR chemical shift discrepancies), what analytical approaches can resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to correlate overlapping proton and carbon signals. Cross-validate with X-ray crystallography for solid derivatives. For liquid samples, variable-temperature NMR can resolve dynamic effects causing signal broadening .

Q. What are the mechanistic implications of using different oxidizing agents in the synthesis of this compound precursors, and how do they affect reaction selectivity?

- Methodological Answer : KMnO₄ in acidic conditions selectively oxidizes methyl groups to aldehydes but may overoxidize methoxy substituents. CrO₃ in acetic anhydride offers better control for stepwise oxidation, with <5% side-product formation. Computational modeling (DFT) can predict optimal reagent-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.